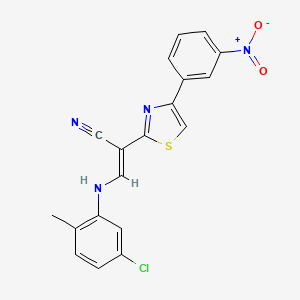
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-based derivative known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity associated with this compound, including its mechanism of action, efficacy against various pathogens, and relevant structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a thiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound in focus has shown promising results against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, with some derivatives exhibiting MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
| 3 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values for these cell lines demonstrate its effectiveness:
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| A | 1.61 | MCF-7 |
| B | 1.98 | A549 |
The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances the cytotoxicity of these compounds by increasing their lipophilicity and facilitating cellular uptake .
The biological activity of thiazole derivatives is largely attributed to their ability to interact with specific biological targets. For instance, they may inhibit enzymes critical for bacterial cell wall synthesis or interfere with pathways involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and substitution patterns on the phenyl groups significantly impact the biological activity of these compounds. For example:
- Electron-withdrawing groups (e.g., Cl, NO₂) at specific positions enhance activity.
- Alkyl substitutions can modulate lipophilicity and bioavailability.
Case Studies
- In Vitro Studies : A study demonstrated that a series of thiazole derivatives showed potent antibacterial activity against gram-positive bacteria, with a notable reduction in biofilm formation .
- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor size in xenograft models, indicating potential for therapeutic applications in oncology.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-12-5-6-15(20)8-17(12)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQPVGARDQZQL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














